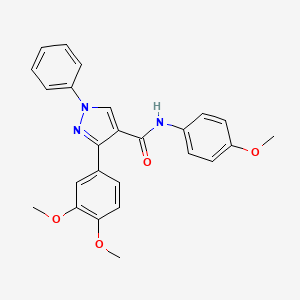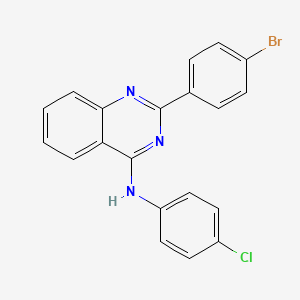
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases.
Mechanism of Action
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor and preventing phosphorylation of downstream signaling molecules. This results in the inhibition of cellular proliferation, migration, and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and tumor formation in vivo. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a role in atherosclerosis.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in various cellular processes and diseases. However, it has been reported that 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can also inhibit other tyrosine kinases at high concentrations, which may lead to off-target effects. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1. Investigation of the role of EGFR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective EGFR inhibitors for use in cancer therapy.
3. Investigation of the role of EGFR in the regulation of immune responses.
4. Development of new drug delivery systems to improve the solubility and bioavailability of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
5. Investigation of the potential use of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline and 4-chlorobenzaldehyde to form 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with 2-aminobenzonitrile to yield 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been extensively used in scientific research to investigate the role of EGFR in cancer, angiogenesis, and other cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has also been used to study the role of EGFR in wound healing, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLRHLXIBVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
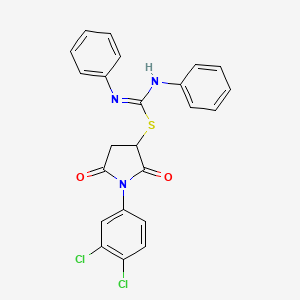
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)

![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)
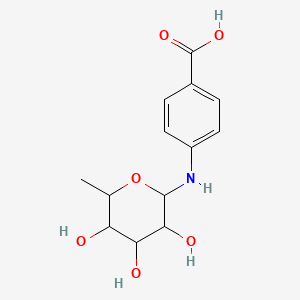
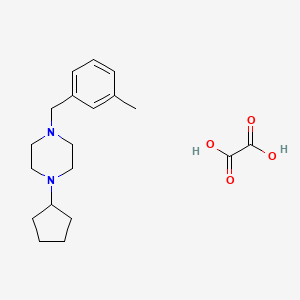
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
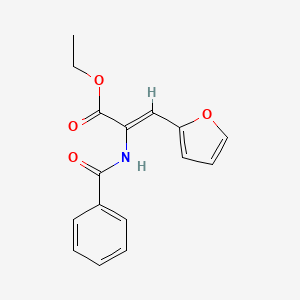
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
